3-(2-Chlorobenzyl)imidazolidine-2,4-dione
Overview
Description
3-(2-Chlorobenzyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H9ClN2O2 and its molecular weight is 224.64 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cytotoxic Activity : A study by (Costa et al., 1995) reported the synthesis and physico-chemical properties of compounds similar to 3-(2-Chlorobenzyl)imidazolidine-2,4-dione, focusing on their cytotoxic activity.
Mass Spectrometry Analysis : Research by (Pitta et al., 1992) presented a study on the electron-impact mass spectrometry of chlorobenzyl imidazolidinedione compounds, providing insights into their structural properties.
Hypoglycemic and Antinociceptive Activities : A study by (Albuquerque et al., 1995) described the synthesis of derivatives of this compound and evaluated their hypoglycemic and peripheral antinociceptive activities.
Antimicrobial Activity : Research by (Brandão et al., 1997) focused on the synthesis and physico-chemical properties of substituted imidazolidines, including this compound, and assessed their antimicrobial activity.
Crystal Structure Analysis : A study by (Aydin et al., 2013) detailed the synthesis, spectral data, and crystal structure analysis of a chloro-substituted imidazolidine-2,4-dione, contributing to the understanding of its structural characteristics.
Synthesis of Derivatives : Research by (Hussain et al., 2015) and (Brouillette et al., 2007) explored the synthesis of imidazolidine-2,4-dione derivatives, including microwave-assisted methods, adding to the knowledge of its chemical versatility.
Anti-Arrhythmic and Anti-Inflammatory Activities : A study by (Pękala et al., 2005) discussed the synthesis and anti-arrhythmic activity of imidazolidine-2,4-dione derivatives. Additionally, (Santos et al., 2005) reported on the anti-inflammatory activity of new thiazolidine-2,4-dione derivatives.
DNA Binding Studies : The study by (Shah et al., 2013) explored the DNA binding affinity of imidazolidine derivatives, shedding light on their potential in anti-cancer applications.
Corrosion Inhibition : Research by (Elbarki et al., 2020) investigated the use of a derivative of imidazolidine-2,4-dione as a corrosion inhibitor, providing insights into its industrial applications.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]imidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c11-8-4-2-1-3-7(8)6-13-9(14)5-12-10(13)15/h1-4H,5-6H2,(H,12,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUXZLLQGPBUEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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